![molecular formula C14H11BrClNO B5718292 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 2816-87-7](/img/structure/B5718292.png)

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

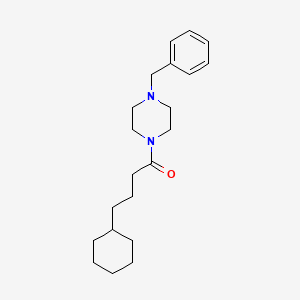

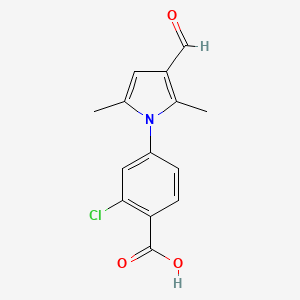

The synthesis of compounds related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone often involves multi-step synthetic routes that leverage the unique reactivity of bromo and chloro substituents. A notable method includes the facile synthesis of enantiomerically pure compounds starting from halogenated precursors, highlighting the role of crystallization in achieving high enantiomeric purities (Zhang et al., 2014). This process is characterized by its scalability and ability to produce compounds with unambiguously determined absolute configurations.

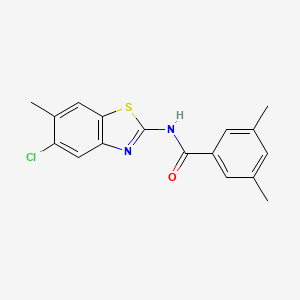

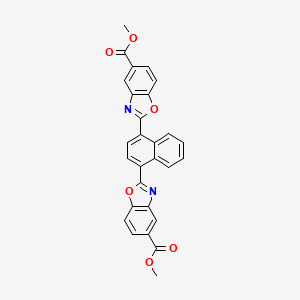

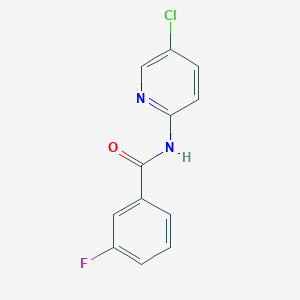

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone has been elucidated through techniques such as X-ray crystallography, revealing detailed information about their hydrogen-bonding patterns and geometric configurations (Balderson et al., 2007). These studies provide insights into the stabilizing interactions within the crystals, which are crucial for understanding the compound's reactivity and properties.

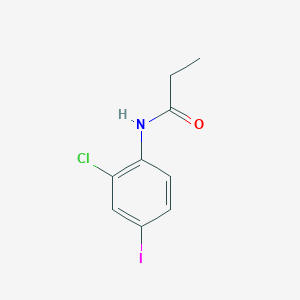

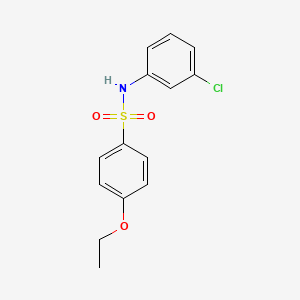

Chemical Reactions and Properties

The chemical behavior of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives involves a range of reactions that are central to synthetic organic chemistry. For instance, the pyrolysis of related compounds has been investigated to understand their stability and potential degradation products under heat, which is relevant for both synthetic applications and safety considerations (Texter et al., 2018).

Physical Properties Analysis

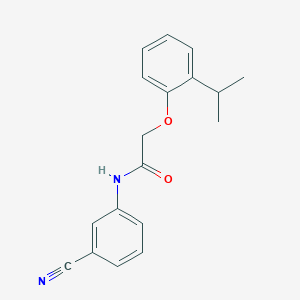

Investigations into the physical properties of compounds structurally related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, including their vibrational and structural observations, provide valuable information on their stability, phase behavior, and intermolecular interactions. Molecular docking studies have also been utilized to predict the biological activity of these compounds, offering a bridge between their physical properties and potential applications (Parveen S et al., 2016).

Chemical Properties Analysis

The reactivity and chemical properties of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives are influenced by their functional groups and structural framework. Research has explored their condensation reactions, highlighting the formation of heterocycles and the role of different catalysts and conditions in directing the outcome of these transformations (Moskvina et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(4-chloroanilino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRRSJPCKIXCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358100 |

Source

|

| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

CAS RN |

2816-87-7 |

Source

|

| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)

![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)